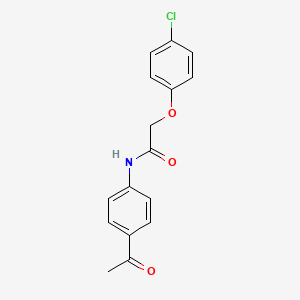

N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide

Description

N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group linked to an acetamide backbone and a 4-acetylphenyl substituent. This compound is synthesized via nucleophilic substitution reactions involving N-(4-acetylphenyl)-2-chloroacetamide and phenoxide derivatives under basic conditions . Its structural features include:

- Acetyl group: A ketone moiety at the para position of the phenyl ring, contributing to electron-withdrawing effects.

- Amide linkage: A stable backbone facilitating hydrogen bonding and interactions with biological targets.

Key spectral data include an IR absorption at 1670 cm⁻¹ (C=O stretch) and 1H NMR signals at δ2.57 ppm (COCH₃) and δ4.51 ppm (CH₂) . The compound has been investigated for antimicrobial activity and as a precursor in synthesizing heterocyclic derivatives .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-11(19)12-2-6-14(7-3-12)18-16(20)10-21-15-8-4-13(17)5-9-15/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNODSWBAPOYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 287.74 g/mol. The compound features an acetamide group attached to a phenyl ring substituted with both acetyl and chlorophenoxy groups, which are believed to contribute to its biological activities.

The biological activity of this compound is thought to involve its interaction with specific enzymes or receptors, thereby modulating various biological pathways. The presence of the acetyl and chlorophenoxy groups allows for potential interactions with biomolecules, leading to various therapeutic effects.

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory processes, contributing to its potential anti-inflammatory properties.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity, indicating its potential use in treating infections.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. A study published in Cancer Research highlighted its effectiveness against various cancer cell lines, showing significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma | 5.2 | Induction of apoptosis |

| Pancreatic cancer | 3.8 | Cell cycle arrest |

| Chronic myeloid leukemia | 2.5 | Inhibition of proliferation |

These results indicate that the compound may induce cell death through mechanisms such as apoptosis and autophagy, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages:

- Cytokine Reduction : The compound decreased levels of TNF-α and IL-6 by up to 60% compared to control groups.

- Mechanism : This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

-

Osteoclastogenesis Inhibition :

A study explored the effects of this compound on osteoclastogenesis in vitro. The results indicated a significant reduction in mature osteoclast formation, suggesting potential applications in treating bone resorption diseases such as osteoporosis . -

Antiviral Activity :

Some derivatives have shown significant antiviral effects against viruses like Japanese encephalitis, indicating potential use in antiviral therapies.

Scientific Research Applications

Antimicrobial Activity

N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies on chloroacetamides have shown that those with halogenated substituents, like the chlorophenyl group in this compound, often demonstrate enhanced lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The compound has garnered attention for its potential antiviral activity. A related study highlighted the effectiveness of substituted chloroacetamides against human adenovirus, indicating that structural modifications can significantly impact antiviral potency . This suggests that this compound may also possess similar properties worth exploring further.

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activity of this compound and its analogs. Such studies help elucidate how variations in chemical structure influence biological properties, guiding the design of more effective derivatives .

Herbicidal Properties

The chlorophenoxy moiety in this compound is structurally related to well-known herbicides. Research into similar compounds has indicated potential herbicidal activity, suggesting that this compound may also be effective in controlling unwanted vegetation .

Insecticidal Activity

The compound's structural characteristics may also confer insecticidal properties. Studies on related phenoxyacetic acid derivatives have shown significant insecticidal activity, indicating a possible avenue for agricultural applications in pest management .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-chlorophenyl)-2-phenoxyacetamide | Contains chlorophenyl and phenoxy groups | Exhibits strong insecticidal properties |

| N-(2,6-dichloro-phenoxy)acetamide | Dichloro substitution on the phenoxy group | Enhanced antibacterial activity |

| N-(4-methoxyphenyl)-2-phenoxyacetamide | Methoxy substitution instead of acetyl | Notable anti-inflammatory properties |

| N-(4-nitrophenyl)-2-phenoxyacetamide | Nitrophenol substitution | Increased cytotoxicity against cancer cells |

This table highlights the unique aspects of this compound compared to other related compounds, particularly its specific antiviral activity and potential applications in both medicinal and agricultural chemistry .

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison

Key Observations :

- Electron-withdrawing groups : The acetyl group in the target compound enhances polarity compared to dichlorophenyl derivatives (e.g., ).

- Heterocyclic cores: Compounds like 7b (quinazolinone) and oxadiazole derivatives () exhibit distinct bioactivity profiles due to additional aromatic systems.

Pharmacological Activity

Table 2: Bioactivity Comparison

Key Observations :

Key Observations :

- The target compound’s synthesis achieves high yields (86%) under mild conditions compared to oxadiazole derivatives requiring LiH catalysis .

- Quinazolinone analogues involve multi-step protocols, reducing overall efficiency .

Physicochemical Properties

- Solubility: The acetyl and chlorophenoxy groups confer moderate lipophilicity (LogP ~3.5 estimated), comparable to dichlorophenyl analogues (LogP ~4.0) .

- Stability : The amide linkage ensures stability under physiological pH, similar to oxadiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Optimization

Two-Step Synthesis via Carboxylic Acid Activation

The most widely reported method involves two stages: (1) synthesis of 2-(4-chlorophenoxy)acetic acid and (2) amide bond formation with 4-acetylaniline.

Step 1: Synthesis of 2-(4-Chlorophenoxy)acetic Acid

4-Chlorophenol reacts with chloroacetic acid under alkaline conditions to form 2-(4-chlorophenoxy)acetic acid. The reaction is typically conducted in aqueous sodium hydroxide (NaOH) at reflux temperatures (80–100°C) for 6–8 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Molar Ratio (Phenol:Chloroacetic Acid) | 1:1.2 |

| Solvent | Water |

| Base | NaOH (20% w/v) |

| Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

| Yield | 75–85% |

Mechanistic Insight :

The base deprotonates 4-chlorophenol, enhancing its nucleophilicity for an SN2 attack on chloroacetic acid. The reaction proceeds via Williamson ether synthesis.

Step 2: Amide Coupling with 4-Acetylaniline

The carboxylic acid is activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), followed by reaction with 4-acetylaniline.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Coupling Agent | DCC (1.2 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (initial), then RT |

| Reaction Time | 12–24 hours |

| Yield | 60–70% |

Workup Protocol :

- Remove dicyclohexylurea (DCU) byproduct via filtration.

- Purify the crude product by recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate = 3:1).

One-Pot Synthesis Using Mixed Anhydrides

To improve efficiency, a one-pot method employs trimethylacetyl chloride to generate a mixed anhydride intermediate, which directly reacts with 4-acetylaniline.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Activating Agent | Trimethylacetyl chloride (1.5 equiv) |

| Base | Triethylamine (2.0 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −20°C to RT |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Advantages :

- Eliminates isolation of 2-(4-chlorophenoxy)acetic acid.

- Reduces purification steps.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance scalability and safety. Key parameters include:

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Residence Time | 30 minutes |

| Temperature | 120°C |

| Pressure | 2 bar |

| Yield | 82–85% |

Benefits :

- Precise temperature control minimizes side reactions.

- Higher throughput compared to batch processes.

Analytical Characterization

Spectroscopic Validation

¹H-NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H)

- δ 7.54 (d, J = 8.4 Hz, 2H, Ar–H)

- δ 6.92 (d, J = 8.8 Hz, 2H, O–Ar–H)

- δ 6.78 (d, J = 8.8 Hz, 2H, O–Ar–H)

- δ 4.62 (s, 2H, OCH₂CO)

- δ 2.58 (s, 3H, COCH₃)

FT-IR (KBr) :

- 3280 cm⁻¹ (N–H stretch)

- 1665 cm⁻¹ (C=O amide)

- 1240 cm⁻¹ (C–O–C ether)

Melting Point : 142–144°C

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Two-Step (DCC) | 60–70 | ≥98 | Moderate | High |

| One-Pot (Mixed Anhydride) | 68–72 | ≥95 | High | Moderate |

| Continuous Flow | 82–85 | ≥99 | Very High | Low |

Key Trade-offs :

- Two-Step : Higher purity but lower yield.

- Continuous Flow : Superior scalability but requires specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Hydrolysis of the amide bond under acidic conditions.

Solution : Use anhydrous solvents and maintain pH > 7 during workup.

Low Solubility of Intermediates

Issue : 2-(4-Chlorophenoxy)acetic acid precipitates in aqueous media.

Solution : Add co-solvents (e.g., ethanol) to improve solubility.

Q & A

Q. What in vitro assays are recommended for preliminary toxicity profiling?

- Methodological Answer :

- MTT Assay : Assess cytotoxicity in HEK293 cells (48-hour exposure).

- hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac risk.

- Ames Test : Bacterial reverse mutation assay for genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.